Ethyl pyridine-3-carboximidothioate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl pyridine-3-carboximidothioate typically involves the reaction of pyridine-3-carboxylic acid with ethyl isothiocyanate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions: Ethyl pyridine-3-carboximidothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles like amines or thiols replace the ethyl group or other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Ethyl pyridine-3-carboximidothioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives may exhibit activity against various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals. Its unique structure allows for the development of specialized materials.
Mechanism of Action
The mechanism of action of ethyl pyridine-3-carboximidothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Pyridine-3-carboximidothioate: Lacks the ethyl group but has similar reactivity.
Ethyl pyridine-2-carboximidothioate: Similar structure but with the carboximidothioate group at a different position on the pyridine ring.
Ethyl pyridine-4-carboximidothioate: Another positional isomer with different chemical properties.
Uniqueness: Ethyl pyridine-3-carboximidothioate is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The presence of the ethyl group and the carboximidothioate group at the 3-position of the pyridine ring provides distinct chemical properties that can be exploited in various fields.
Properties
CAS No. |
54794-33-1 |
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Molecular Formula |
C8H10N2S |
Molecular Weight |
166.25 g/mol |
IUPAC Name |
ethyl pyridine-3-carboximidothioate |
InChI |
InChI=1S/C8H10N2S/c1-2-11-8(9)7-4-3-5-10-6-7/h3-6,9H,2H2,1H3 |
InChI Key |
IFJQTTYTRCUVNF-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=N)C1=CN=CC=C1 |
Origin of Product |
United States |
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